An In-depth Technical Guide to 5-Norbornene-2,3-dicarboxylic anhydride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Norbornene-2,3-dicarboxylic anhydride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2,3-dicarboxylic anhydride (B1165640) is a bicyclic organic compound that serves as a versatile building block in organic synthesis and polymer chemistry. Its rigid norbornene framework and reactive anhydride functionality make it a valuable precursor for a wide range of applications, from the development of advanced polymers to the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 5-Norbornene-2,3-dicarboxylic anhydride, with a focus on its two primary stereoisomers: endo and exo.
Chemical and Physical Properties
5-Norbornene-2,3-dicarboxylic anhydride exists as two stable diastereomers, the endo and exo isomers, which exhibit distinct physical and chemical properties. The endo isomer is the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the more thermodynamically stable of the two.[1][2] This difference in stability and structure has significant implications for their reactivity and applications.
| Property | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |
| Synonyms | Carbic anhydride, cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Himic anhydride, cis-exo-5-Norbornene-2,3-dicarboxylic anhydride |
| CAS Number | 129-64-6 | 2746-19-2[3][4] |
| Molecular Formula | C₉H₈O₃[5] | C₉H₈O₃[4][6] |
| Molecular Weight | 164.16 g/mol [5][7] | 164.16 g/mol [4][6][7] |
| Appearance | White solid | Off-white to tan solid |
| Melting Point | 165-167 °C[8] | 140-145 °C[4][9][10] |
| Solubility | Soluble in acetone, ethyl acetate (B1210297), toluene (B28343). Decomposes in water.[11] | Soluble in benzene (B151609), 1,4-dioxane, DMF, NMP, ethanol.[12] |
| Stability | Kinetically favored product, can isomerize to the exo form upon heating.[1][2] | Thermodynamically more stable isomer.[1][2] |
Spectral Data
The endo and exo isomers of 5-Norbornene-2,3-dicarboxylic anhydride can be readily distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |
| ¹H NMR | Key signals include a doublet of doublets around 3.57 ppm for the endo protons. The protons at C2 and C3 are shielded and appear at a higher field compared to the exo isomer. | The signal for the corresponding protons in the exo isomer is shifted downfield by approximately 0.5 ppm. |
| ¹³C NMR | Characteristic peaks are observed for the carbonyl, olefinic, and aliphatic carbons. | The chemical shift of the methylene (B1212753) bridge carbon (C7) is a key differentiator, appearing at a different resonance compared to the endo isomer. |
| IR Spectroscopy | Shows strong absorption bands for the carbonyl groups of the anhydride, typically around 1840 cm⁻¹ and 1767 cm⁻¹. A C-H stretching peak is observed around 2982 cm⁻¹, and a C-O stretch appears near 1089 cm⁻¹.[2] | The IR spectrum also displays characteristic anhydride carbonyl peaks, with slight shifts in frequency compared to the endo isomer. |
Synthesis and Isomerization
The primary route for the synthesis of 5-Norbornene-2,3-dicarboxylic anhydride is the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[2] This [4+2] cycloaddition reaction is highly stereoselective, yielding predominantly the kinetically controlled endo isomer at room temperature.[13]
The exo isomer is typically obtained through the thermal isomerization of the endo isomer.[1][2] Heating the endo anhydride at elevated temperatures (e.g., 190-220 °C) leads to an equilibrium mixture of the two isomers, from which the more stable exo isomer can be isolated by recrystallization.[1][2]
Experimental Protocols
Synthesis of endo-5-Norbornene-2,3-dicarboxylic anhydride:
-
Dissolve maleic anhydride in ethyl acetate with gentle heating.
-
Add ligroin to the solution.
-
Cool the mixture in an ice bath and slowly add freshly cracked cyclopentadiene.
-
Allow the reaction to proceed at room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration and wash with a cold solvent.
Isomerization to exo-5-Norbornene-2,3-dicarboxylic anhydride:
-
Heat the endo-5-Norbornene-2,3-dicarboxylic anhydride neat or in a high-boiling solvent such as toluene or o-dichlorobenzene to a temperature between 190 °C and 260 °C.[1]
-
Maintain the temperature for a period of time (e.g., 1.5 hours) to allow for equilibration.[1]
-
Cool the reaction mixture to room temperature.
-
Isolate the exo isomer by recrystallization from a suitable solvent like benzene or an acetone/ethylbenzene mixture.[1][2]
A continuous-flow microreactor can also be utilized for the efficient one-pot synthesis of the isomers with a high exo/endo ratio at elevated temperatures and pressures.[1]
Chemical Reactivity and Applications
The reactivity of 5-Norbornene-2,3-dicarboxylic anhydride is dominated by the anhydride group and the double bond within the norbornene framework.
Reactions of the Anhydride Group
The anhydride moiety readily undergoes reactions with nucleophiles such as alcohols, amines, and water to form the corresponding esters, imides, and dicarboxylic acids, respectively. This reactivity is fundamental to its use as a monomer and cross-linking agent in polymer chemistry.
Polymer Chemistry
Both the endo and exo isomers are employed as monomers in the synthesis of various polymers, including polyesters and polyimides. These polymers often exhibit high thermal stability and desirable mechanical properties due to the rigid bicyclic structure of the norbornene unit. The exo-isomer has been shown to be more efficiently copolymerized with ethylene (B1197577) than its endo counterpart, leading to higher polymerization activities and molecular weights.[14]
It is also used as a curing agent for epoxy resins, where the anhydride groups react with the epoxy groups to form a cross-linked network, enhancing the thermal resistance, mechanical strength, and electrical insulation properties of the cured resin.[4]
Drug Development and Organic Synthesis
5-Norbornene-2,3-dicarboxylic anhydride and its derivatives serve as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The rigid scaffold of the norbornene core allows for the precise spatial arrangement of functional groups, which is a critical aspect of rational drug design.
For instance, cis-5-norbornene-exo-2,3-diimide, synthesized from the exo-anhydride, is a key intermediate in the production of antipsychotic drugs like lurasidone (B1662784) hydrochloride and tandospirone (B1205299) citrate.[1] The anhydride itself can be a starting material for the synthesis of various biologically active compounds through derivatization of the anhydride ring and modification of the double bond.
Signaling Pathways and Experimental Workflows
The synthesis and isomerization of 5-Norbornene-2,3-dicarboxylic anhydride can be visualized as follows:
Caption: Synthesis of the kinetic endo product via Diels-Alder reaction and its thermal isomerization to the thermodynamic exo product.
The general workflow for the application of 5-Norbornene-2,3-dicarboxylic anhydride in polymer synthesis can be depicted as:
Caption: A generalized workflow for the synthesis and characterization of polymers derived from 5-Norbornene-2,3-dicarboxylic anhydride.
Conclusion
5-Norbornene-2,3-dicarboxylic anhydride, in both its endo and exo forms, is a highly valuable and versatile chemical compound. The distinct properties of each isomer, coupled with the dual reactivity of the anhydride and the norbornene double bond, provide a rich platform for chemical synthesis and materials science. For researchers and professionals in drug development and polymer chemistry, a thorough understanding of the properties and reactivity of these isomers is crucial for leveraging their full potential in the creation of novel materials and therapeutics.
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]
- 5. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 826-62-0 | C9H8O3 | CID 13223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificlabs.com [scientificlabs.com]
- 9. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride 95 2746-19-2 [sigmaaldrich.com]
- 10. CAS#:2746-19-2 | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | Chemsrc [chemsrc.com]
- 11. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
